Silver(1+) neodecanoate

描述

Silver(1+) neodecanoate, also known as silver neodecanoate, is an organometallic compound with the chemical formula Ag(C10H19O2). It is a silver salt of neodecanoic acid, characterized by its white to off-white solid appearance. This compound is known for its high solubility in organic solvents and its ability to decompose into metallic silver at relatively low temperatures, making it valuable in various industrial and scientific applications .

准备方法

Synthetic Routes and Reaction Conditions

Silver(1+) neodecanoate can be synthesized through the reaction of neodecanoic acid with silver oxide or silver carbonate. The reaction typically involves dissolving neodecanoic acid in an organic solvent, such as toluene or hexane, and then adding silver oxide or silver carbonate. The mixture is heated under reflux conditions until the reaction is complete, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, this compound is often produced using a similar method but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The resulting compound is then purified through recrystallization or other suitable methods to obtain the desired product .

化学反应分析

Types of Reactions

Silver(1+) neodecanoate undergoes various chemical reactions, including:

Decomposition: Upon heating, it decomposes to form metallic silver and neodecanoic acid.

Substitution: It can participate in substitution reactions where the neodecanoate ligand is replaced by other ligands.

Common Reagents and Conditions

Decomposition: Typically occurs at temperatures below 200°C.

Substitution: Involves the use of different ligands and appropriate solvents to facilitate the reaction.

Major Products

Decomposition: Produces metallic silver and neodecanoic acid.

Substitution: Results in the formation of new silver complexes with different ligands.

科学研究应用

Chemical Applications

Synthesis of Silver Nanoparticles

Silver(1+) neodecanoate serves as a precursor for the synthesis of silver nanoparticles. The compound decomposes upon heating, releasing silver ions that can nucleate and grow into nanoparticles. This process is crucial in materials science for developing conductive materials and coatings .

Conductive Inks for Printed Electronics

In the field of printed electronics, silver neodecanoate is utilized to produce conductive inks. These inks can be printed onto various substrates to create electronic circuits. The decomposition of silver neodecanoate at low temperatures allows for the formation of conductive pathways without damaging sensitive substrates .

| Application | Details |

|---|---|

| Silver Nanoparticles | Used as a precursor; decomposes to release silver ions for nanoparticle synthesis. |

| Conductive Inks | Enables printing of electronic circuits; decomposes at low temperatures. |

Biological Applications

Antimicrobial Properties

Silver ions released from this compound exhibit significant antimicrobial activity. Research indicates that these ions disrupt bacterial cell membranes and interfere with cellular functions, making this compound a candidate for antimicrobial treatments .

Wound Dressings

The compound is being explored for use in wound dressings due to its antimicrobial properties. Studies have shown that silver-containing materials can reduce infection rates in wounds, promoting faster healing .

Medical Applications

Coatings for Medical Devices

this compound is investigated for coating medical devices to prevent biofilm formation and infections. The release of silver ions from these coatings has been shown to inhibit bacterial growth on device surfaces .

| Medical Application | Details |

|---|---|

| Wound Dressings | Reduces infection rates; promotes healing through antimicrobial action. |

| Device Coatings | Prevents biofilm formation; inhibits bacterial growth on surfaces. |

Industrial Applications

Production of Electrically Conductive Pastes

In industrial settings, this compound is utilized in the production of electrically conductive pastes used in various applications, including solar cells and printed circuit boards. Its stability and low processing temperature make it ideal for these applications .

Case Studies

-

Conductive Inks Development

A study demonstrated the formulation of metal particle-free inks using silver neodecanoate dissolved in xylene. The inks were shown to decompose at 125 °C, forming conductive traces suitable for flexible electronics . -

Antimicrobial Efficacy

In vivo studies have shown that exposure to silver ions leads to morphological changes in bacterial cells, resulting in increased cell membrane permeability and eventual cell death. This property has been leveraged in developing new antimicrobial dressings .

作用机制

The mechanism of action of silver(1+) neodecanoate primarily involves the release of silver ions, which exhibit antimicrobial properties. Silver ions interact with bacterial cell membranes, proteins, and nucleic acids, leading to the disruption of cellular functions and ultimately cell death . The oligodynamic effect, where silver ions exert antimicrobial activity even at low concentrations, plays a significant role in its effectiveness .

相似化合物的比较

Similar Compounds

Silver acetate: Another silver salt with similar decomposition properties but different solubility characteristics.

Silver nitrate: Widely used in various applications but has different chemical properties and reactivity compared to silver(1+) neodecanoate.

Silver oxalate: Used in similar applications but has different thermal decomposition behavior.

Uniqueness

This compound is unique due to its high solubility in organic solvents and low-temperature decomposition, making it particularly suitable for applications in printed electronics and the synthesis of silver nanoparticles .

生物活性

Silver(1+) neodecanoate, a silver carboxylate compound with the chemical formula Ag(C10H19O2), has garnered attention for its biological activity, particularly in antimicrobial applications. This article delves into its properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

- Chemical Name : this compound

- CAS Number : 68683-18-1

- Molecular Weight : 279.12 g/mol

- Physical State : Crystalline powder, white to pale brown in color

- Melting Point : 272 - 277 °C

Silver compounds are known for their antimicrobial properties, primarily attributed to their ability to bind with thiol groups (-SH) in proteins, leading to enzyme inactivation and subsequent cell death. The silver ions released from silver neodecanoate can disrupt bacterial cell membranes and interfere with cellular processes, making it effective against a range of pathogens .

Antimicrobial Efficacy

This compound has been tested against various bacterial strains, demonstrating significant antibacterial activity. A study highlighted its effectiveness in inhibiting growth in both Gram-positive and Gram-negative bacteria. The results indicated that silver neodecanoate exhibits a higher antibacterial activity compared to other silver salts, such as silver nitrate .

Cytotoxicity Studies

Research has shown that silver neodecanoate possesses cytotoxic effects on cancer cells while exhibiting lower toxicity toward normal cells. This selectivity is crucial for therapeutic applications, as it minimizes damage to healthy tissues. The cytotoxicity was assessed using MTT assays on human cancer cell lines, revealing promising results for potential cancer therapies .

Case Studies and Research Findings

-

Antimicrobial Activity Against Cariogenic Bacteria :

A study investigated the antimicrobial effects of silver compounds on cariogenic organisms like Streptococcus mutans and Lactobacillus acidophilus. Silver neodecanoate showed significant zones of inhibition, indicating its potential for dental applications . -

Electrically Conductive Applications :

Silver neodecanoate has been utilized as a precursor in the formulation of electrically conductive pastes. These pastes are essential for printed electronics, showcasing the versatility of silver neodecanoate beyond just biological applications . -

Safety and Toxicology :

While silver neodecanoate is effective biologically, safety data indicate that it can cause skin and eye irritation. Proper handling protocols must be followed to mitigate these risks during application in clinical or industrial settings .

Comparative Analysis of Silver Compounds

| Compound | Antimicrobial Activity | Cytotoxicity (Cancer Cells) | Safety Profile |

|---|---|---|---|

| This compound | High | Moderate | Causes skin/eye irritation |

| Silver Nitrate | Moderate | High | Causes skin/eye irritation |

| Silver Diamine Fluoride | High | Low | Minimal irritation |

属性

IUPAC Name |

silver;3,3,5,5-tetramethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2.Ag/c1-9(2,3)7-10(4,5)6-8(11)12;/h6-7H2,1-5H3,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITNGSZYDJOSPP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

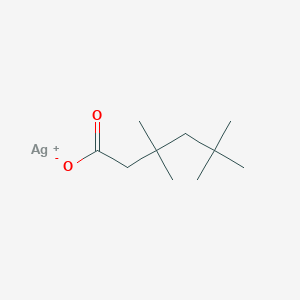

CC(C)(C)CC(C)(C)CC(=O)[O-].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19AgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68683-18-1 | |

| Record name | Neodecanoic acid, silver(1+) salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068683181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodecanoic acid, silver(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silver(1+) neodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。